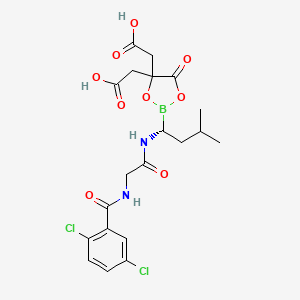

Ixazomib柠檬酸盐

描述

Ixazomib citrate is a second-generation proteasome inhibitor used for anti-cancer research . It is used in combination with lenalidomide and dexamethasone to treat multiple myeloma, a type of bone marrow cancer, in patients who have received at least one prior treatment .

Synthesis Analysis

The crystal structures of two nonsolvated polymorphs of ixazomib citrate have been successfully solved from synchrotron powder diffraction data .Molecular Structure Analysis

The molecular structure of Ixazomib citrate has been studied using synchrotron powder diffraction data .Chemical Reactions Analysis

Ixazomib citrate hydrolyzes into its active ixazomib form which reversibly inhibits 20S proteasomes in multiple myeloma cancer cells . It has shown improved pharmacokinetic and pharmacodynamic parameters compared with bortezomib .科学研究应用

Treatment of Multiple Myeloma

Ixazomib citrate is approved in combination with lenalidomide and dexamethasone for the treatment of patients with multiple myeloma (MM) who have received at least one prior therapy . It is a selective, potent, and reversible inhibitor of the 20S proteasome, and preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site .

Pharmacokinetics of Ixazomib

The pharmacokinetics (PK) of ixazomib have been comprehensively evaluated. Ixazomib absorption is rapid, with a median time to reach maximum plasma concentration of approximately 1 h post-dose . The PK of ixazomib are adequately described by a three-compartment model (terminal half-life of 9.5 days) with first-order linear absorption (oral bioavailability of 58%) .

Dose Determination

Comprehensive evaluation of the PK of ixazomib and relationships to clinical safety and efficacy played an important role in determining ixazomib posology and the recommended phase III dose .

Food Effect and Drug Interactions

PK evaluations of food effect, drug–drug interactions, and effects of renal and hepatic impairment supported successful initial submissions for regulatory approval and formed an important component of product labeling to guide appropriate dosing .

Progression-Free Survival in Multiple Myeloma Patients

Ixazomib significantly improved progression-free survival (PFS) in patients with relapsed and/or refractory multiple myeloma when administered in combination with lenalidomide and dexamethasone .

Inhibition of Osteoclastogenesis

In vitro studies demonstrated that Ixazomib markedly inhibits osteoclastogenesis and osteoclast reabsorption through blockade of RANKL-induced NF-κB signaling, F-actin ring disruption, and decreased expression of the αVβ .

作用机制

Target of Action

Ixazomib citrate is a second-generation proteasome inhibitor . Its primary targets are the proteolytic sites of the 20S proteasome, specifically the CT-L (β5) site . The 20S proteasome plays a crucial role in protein degradation within cells, which is essential for various biological processes .

Mode of Action

Ixazomib citrate is a prodrug that rapidly hydrolyzes to its active form, ixazomib . It acts as an N-capped dipeptidyl leucine boronic acid, which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, it also seems to inhibit the proteolytic β1 and β2 subunits . This inhibition leads to the accumulation of ubiquitinated proteins .

Biochemical Pathways

The inhibition of the proteasome by ixazomib disrupts protein homeostasis within the cell . This disruption leads to the accumulation of misfolded proteins, triggering the activation of apoptotic pathways . The accumulation of these “protein wastes” can cause cell death or apoptosis . Certain types of cancer cells, such as those in multiple myeloma, generate and accumulate proteins at a faster rate, making them more susceptible to the effects of proteasome inhibitors .

Pharmacokinetics

Ixazomib is rapidly absorbed with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . Its pharmacokinetics are described by a three-compartment model with a terminal half-life of 9.5 days . The oral bioavailability of ixazomib is 58% . A high-fat meal decreases both the rate and extent of ixazomib absorption, supporting administration on an empty stomach . Non-cytochrome P450 (CYP)-mediated metabolism is the major clearance mechanism for ixazomib .

Result of Action

Ixazomib’s action results in the induction of apoptosis in multiple myeloma cells . In vitro studies have shown ixazomib to induce apoptosis in multiple myeloma cells that are sensitive or resistant to other conventional therapies . In mouse xenograft models, ixazomib induced tumor growth inhibition .

Action Environment

The efficacy of ixazomib can be influenced by various environmental factors. For instance, a high-fat meal can decrease both the rate and extent of ixazomib absorption . Furthermore, strong inducers of CYP3A, like rifampin, can cause a clinically relevant reduction in ixazomib exposure . Therefore, it is recommended to avoid concomitant administration of ixazomib with strong CYP3A inducers .

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOMYENWWXQSNW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BCl2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924652 | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ixazomib citrate | |

CAS RN |

1239908-20-3 | |

| Record name | Ixazomib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)